molecular formula C16H24N2O3S B6486130 4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 6180-05-8

4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B6486130
CAS No.: 6180-05-8
M. Wt: 324.4 g/mol
InChI Key: YLARWWKLCZVKEZ-UHFFFAOYSA-N
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Description

4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by the presence of a piperidine ring, a benzenesulfonamide group, and dimethyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves several steps, including the formation of the piperidine ring and the introduction of the benzenesulfonamide group. One common method involves the reaction of 3,5-dimethylpiperidine with a suitable carbonyl compound to form the piperidine-1-carbonyl intermediate. This intermediate is then reacted with N,N-dimethylbenzenesulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and benzenesulfonamide group are crucial for its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-9-13(2)11-18(10-12)16(19)14-5-7-15(8-6-14)22(20,21)17(3)4/h5-8,12-13H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLARWWKLCZVKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411576
Record name F0412-0130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6180-05-8
Record name F0412-0130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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